molecular formula C18H19NO7S2 B4537535 [(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

Cat. No. B4537535
M. Wt: 425.5 g/mol
InChI Key: FMNQBLVKNWAOAR-UHFFFAOYSA-N
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Description

The compound "[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid" falls into a category of complex organic molecules that likely exhibit significant biological or catalytic activity, given its intricate structure that includes an acetic acid moiety, a thiophene ring, and methoxycarbonyl groups.

Synthesis Analysis

Similar compounds are synthesized through multistep reactions that start from basic building blocks like acetoacetic esters or benzaldehydes. These processes often involve condensation reactions, protection and deprotection of functional groups, and the use of reagents like sulfuryl chloride or thiourea for introducing specific functionalities (Lovro Selič et al., 1997).

Molecular Structure Analysis

Molecular structure determination of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques confirm the arrangement of atoms and the presence of specific functional groups, revealing insights into the compound's stereochemistry and conformation (Pengcheng Lv et al., 2009).

properties

IUPAC Name

2-[2-[[4-(2,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S2/c1-24-10-4-5-11(13(6-10)25-2)12-7-28-17(16(12)18(23)26-3)19-14(20)8-27-9-15(21)22/h4-7H,8-9H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQBLVKNWAOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 5
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

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